molecular formula C6H6N4S B12973826 2-(1H-Pyrazol-1-yl)thiazol-5-amine

2-(1H-Pyrazol-1-yl)thiazol-5-amine

Cat. No.: B12973826
M. Wt: 166.21 g/mol
InChI Key: RXWYXOWZHSHCOH-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)thiazol-5-amine is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)thiazol-5-amine typically involves the reaction of pyrazole derivatives with thiazole precursors. One common method is the cyclization of appropriate hydrazonoyl chlorides with thioamides under basic conditions . The reaction conditions often include the use of organic solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrazol-1-yl)thiazol-5-amine is unique due to its specific combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

2-pyrazol-1-yl-1,3-thiazol-5-amine

InChI

InChI=1S/C6H6N4S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H,7H2

InChI Key

RXWYXOWZHSHCOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(S2)N

Origin of Product

United States

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